molecular formula C₉H₁₂N₂O₄S₂ B015858 2',3'-Dithiouridine CAS No. 156592-92-6

2',3'-Dithiouridine

Cat. No.: B015858
CAS No.: 156592-92-6
M. Wt: 276.3 g/mol
InChI Key: JEDWTZSNVOKYLT-XVFCMESISA-N
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Description

2’,3’-Dithiouridine is a modified nucleoside derived from uridine, where the hydroxyl groups at the 2’ and 3’ positions are replaced by thiol groups. This compound has a molecular formula of C9H12N2O4S2 and a molecular weight of 276.33 g/mol

Preparation Methods

The synthesis of 2’,3’-Dithiouridine typically starts from uridine. One common method involves the reaction of uridine with thiolating agents under specific conditions. For example, the synthesis can be carried out using pyrrole and acetic acid at 75°C for 2 hours . Another method involves the use of 2’,3’-Di(9-phenylxanthen-9-yl)dithiouridine as an intermediate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

2’,3’-Dithiouridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of 2’,3’-Dithiouridine can lead to the formation of disulfide bonds, while reduction can yield the corresponding thiol derivatives .

Scientific Research Applications

2’,3’-Dithiouridine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its role in RNA modification and its potential antiviral properties. For example, 2-thiouridine, a related compound, has been identified as a broad-spectrum antiviral nucleoside analogue against positive-strand RNA viruses . In medicine, 2’,3’-Dithiouridine is explored for its potential therapeutic applications, including its use as an antiviral agent. In industry, it is used in the synthesis of specialty chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 2’,3’-Dithiouridine involves its incorporation into RNA, where it can affect RNA stability and function. The thiol groups in 2’,3’-Dithiouridine can form disulfide bonds, which can influence the secondary and tertiary structures of RNA. This can affect the binding of RNA to proteins and other molecules, thereby modulating various biological processes . The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with RNA-dependent RNA polymerase and other enzymes involved in RNA synthesis .

Comparison with Similar Compounds

2’,3’-Dithiouridine is similar to other thiolated nucleosides, such as 2-thiouridine and 4-thiouridine. it is unique in that it has thiol groups at both the 2’ and 3’ positions, which gives it distinct chemical and biological properties. For example, 2-thiouridine has been shown to have broad-spectrum antiviral activity, while 4-thiouridine is known for its photoreactivity . The presence of two thiol groups in 2’,3’-Dithiouridine allows for the formation of more complex disulfide bonds, which can have significant implications for its function and applications .

Properties

IUPAC Name

1-[(2R,3S,4R,5R)-5-(hydroxymethyl)-3,4-bis(sulfanyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S2/c12-3-4-6(16)7(17)8(15-4)11-2-1-5(13)10-9(11)14/h1-2,4,6-8,12,16-17H,3H2,(H,10,13,14)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDWTZSNVOKYLT-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570934
Record name 2',3'-Dithiouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156592-92-6
Record name 2',3'-Dithiouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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